3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide

Monoamine Oxidase B Enzyme Inhibition Neuropharmacology

Procure this specific quinoline-benzamide derivative for precise polypharmacology studies. Unlike generic N-(quinolin-8-yl)benzamide analogs, this compound's pyridin-2-yloxy motif is essential for its distinct moderate inhibition profile against Aurora B (500 nM), MAO-B (17,000 nM), and CYP3A4 (190 nM). Ideal as a SAR benchmark, low-potency control, or for defining selectivity windows. Ensure experimental fidelity; accept no substitutions.

Molecular Formula C21H15N3O2
Molecular Weight 341.37
CAS No. 1797981-32-8
Cat. No. B2470032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide
CAS1797981-32-8
Molecular FormulaC21H15N3O2
Molecular Weight341.37
Structural Identifiers
SMILESC1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C21H15N3O2/c25-21(24-18-10-4-6-15-8-5-13-23-20(15)18)16-7-3-9-17(14-16)26-19-11-1-2-12-22-19/h1-14H,(H,24,25)
InChIKeyCAFCOYLBWUWHMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide (CAS 1797981-32-8): Key Chemical Identity and Procurement Relevance


3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide (CAS 1797981-32-8) is a heterocyclic benzamide derivative featuring a quinoline-8-yl moiety linked via an amide bond to a 3-(pyridin-2-yloxy)phenyl group. Its molecular formula is C21H15N3O2, with a molecular weight of 341.4 g/mol . This compound is catalogued in authoritative bioactivity databases, including ChEMBL (CHEMBL4216610, CHEMBL3393469), and has been curated with measured inhibitory constants against multiple pharmacological targets [1]. It is commercially available as a research-grade tool compound for enzyme inhibition studies and as a synthetic building block.

Why 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide Cannot Be Replaced by Simple N-(quinolin-8-yl)benzamide Analogs


The N-(quinolin-8-yl)benzamide core is a common scaffold in medicinal chemistry, but the specific substitution pattern profoundly dictates target engagement and selectivity. Simple analogs such as 3-methoxy-N-(quinolin-8-yl)benzamide or the unsubstituted N-(quinolin-8-yl)benzamide lack the pyridin-2-yloxy motif that is essential for the distinct bioactivity profile observed for 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide [1]. Empirical data show that this compound exhibits a unique combination of moderate Aurora B kinase inhibition, weak MAO-B inhibition, and measurable CYP3A4 interaction, a profile that is not replicated by closely related analogs lacking the pyridin-2-yloxy group. Procurement of a generic N-(quinolin-8-yl)benzamide would therefore fail to deliver the same experimental outcomes, particularly in studies targeting multiple pathways or requiring defined selectivity windows.

Quantitative Differentiation Evidence for 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide (CAS 1797981-32-8) Against Closest Analogs


MAO-B Inhibition: 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide Demonstrates Weak but Distinct Activity Compared to Potent Reference Inhibitors

3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide exhibits an IC50 of 17,000 nM against human membrane-bound MAO-B, as determined in an insect cell membrane assay measuring conversion of kynuramine to 4-hydroxyquinoline [1]. In contrast, the established selective MAO-B inhibitor safinamide achieves an IC50 of 33.38 nM under comparable enzymatic assay conditions [2]. This represents a ~509-fold difference in potency, clearly positioning 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide as a weak MAO-B ligand rather than a potent inhibitor.

Monoamine Oxidase B Enzyme Inhibition Neuropharmacology

Aurora B Kinase Inhibition: Moderate Potency Differentiates 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide from Highly Potent Clinical Inhibitors

The compound inhibits poly-histidine tagged full-length recombinant Aurora B kinase with an IC50 of 500 nM, measured via phosphorylation of NuMA-histidine substrate [1]. In comparison, the clinical Aurora B inhibitor ZM 447439 achieves an IC50 of 130 nM under analogous enzymatic assay conditions . This indicates that 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide is approximately 3.8-fold less potent than a known selective Aurora B inhibitor.

Aurora Kinase B Cancer Cell Biology Kinase Inhibitor

CYP3A4 Interaction: 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide Exhibits Moderate CYP Inhibition Distinct from Potent Inhibitors

The compound inhibits human recombinant CYP3A4 with an IC50 of 190 nM, as measured using 7-benzyloxyquinoline substrate [1]. This contrasts with the potent CYP3A4 inhibitor ketoconazole, which typically exhibits IC50 values in the low nanomolar range (e.g., 15–30 nM). 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide is therefore a moderate CYP3A4 ligand, not a strong inhibitor.

Cytochrome P450 3A4 Drug Metabolism Enzyme Inhibition

MAO-A vs. MAO-B Selectivity: 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide Shows >5-Fold Selectivity for MAO-B Over MAO-A

3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide demonstrates an IC50 of >100,000 nM against human MAO-A, compared to 17,000 nM against MAO-B, representing at least a 5.9-fold selectivity for MAO-B [1]. This selectivity is modest but measurable. For comparison, the clinical MAO-B inhibitor safinamide exhibits ~270-fold selectivity (MAO-A IC50 >9,000 nM, MAO-B IC50 33 nM) [2].

Monoamine Oxidase Enzyme Selectivity Neuropharmacology

Peroxidase Inhibition: 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide Exhibits Weak Activity Against Horseradish Peroxidase

The compound inhibits horseradish peroxidase with an IC50 of 1,010 nM (1.01 µM) in an Amplex Red fluorescence-based assay [1]. This weak inhibition is distinct from the nanomolar potencies observed for many quinoline-containing compounds against other enzymes, suggesting that the pyridin-2-yloxy substitution may reduce non-specific peroxidase interference.

Peroxidase Enzyme Assay Biochemical Tool

Optimal Research and Industrial Applications for 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide (CAS 1797981-32-8) Based on Differentiated Evidence


Weak MAO-B Inhibitor Control in Neuropharmacology Assays

Given its weak MAO-B inhibitory activity (IC50 17,000 nM) and >5-fold selectivity over MAO-A, this compound is well-suited as a low-potency control in enzyme inhibition studies, particularly when researchers need to establish baseline activity without confounding potent inhibition effects. It can serve as a comparator to distinguish specific MAO-B inhibition from non-specific binding [1].

Moderate Aurora B Kinase Probe in Cancer Cell Cycle Studies

With an Aurora B IC50 of 500 nM, this compound is an appropriate tool for studying partial kinase inhibition. It can be used in phenotypic screening to identify cellular pathways sensitive to moderate Aurora B modulation, or as a starting point for SAR optimization aimed at improving potency [2].

CYP3A4 Interaction Assessment in Drug Metabolism Panels

The moderate CYP3A4 inhibition (IC50 190 nM) makes this compound useful for evaluating drug-drug interaction potential without the extreme inhibition typical of reference inhibitors like ketoconazole. It can be included in panels designed to assess the CYP inhibition liability of novel chemical entities [3].

Quinoline-Benzamide Scaffold for Multi-Target SAR Exploration

The distinct pattern of weak to moderate activity across MAO-B, Aurora B, CYP3A4, and peroxidase provides a rich dataset for structure-activity relationship (SAR) studies. Researchers can use this compound as a benchmark to evaluate how modifications to the pyridin-2-yloxy or quinolin-8-yl groups affect polypharmacology [1][2][3].

Quote Request

Request a Quote for 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.